Hexadecyl naphthalen-1-ylacetate

Description

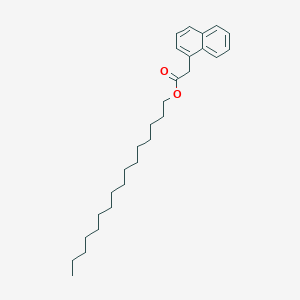

Structure

2D Structure

Properties

IUPAC Name |

hexadecyl 2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-28(29)24-26-21-18-20-25-19-15-16-22-27(25)26/h15-16,18-22H,2-14,17,23-24H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGWPZAZCGSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285269 | |

| Record name | hexadecyl naphthalen-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-64-3 | |

| Record name | NSC41237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexadecyl naphthalen-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexadecyl Naphthalen 1 Ylacetate and Analogues

Established Synthetic Pathways for Naphthalene-Based Esters

The synthesis of esters from naphthalene (B1677914) precursors is a well-established area of organic chemistry, leveraging classical esterification and acylation reactions.

The most direct route to naphthalene-based esters is the esterification of a naphthol with a carboxylic acid or its activated derivative. In the context of Hexadecyl naphthalen-1-ylacetate, this would typically involve the reaction of 1-naphthol (B170400) with hexadecanoic acid or, more efficiently, with hexadecanoyl chloride. Standard esterification catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed for the reaction with the carboxylic acid, although this method often requires harsh conditions and the removal of water to drive the equilibrium.

A milder and more common laboratory-scale approach is the use of coupling agents or the conversion of the carboxylic acid to a more reactive species. For instance, the reaction of 1-naphthol with hexadecanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding pathway to the corresponding ester.

Table 1: Illustrative Conditions for Esterification of Phenols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1-Naphthol | Hexadecanoic Acid | H₂SO₄ (catalytic) | Toluene | Reflux | Moderate |

| 1-Naphthol | Hexadecanoyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | High |

This table presents generalized conditions for common esterification reactions and is intended to be illustrative of the methodologies.

The Friedel-Crafts acylation is a cornerstone of naphthalene functionalization, typically involving the reaction of naphthalene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). myttex.net This reaction primarily results in the formation of a carbon-carbon bond, yielding an acylnaphthalene (a ketone). For instance, the acetylation of naphthalene with acetyl chloride predominantly yields 1-acetylnaphthalene and 2-acetylnaphthalene.

The ratio of α- to β-substitution in Friedel-Crafts acylation is highly dependent on the solvent and reaction conditions. myttex.netrsc.org For example, acylation in solvents like carbon disulfide or nitrobenzene (B124822) can favor different isomers. google.com While this method does not directly produce the target ester, it can be used to synthesize a precursor. For example, 1-acetylnaphthalene could be reduced to the corresponding alcohol and then esterified. However, a more direct acylation approach for ester synthesis is the O-acylation of 1-naphthol, which is mechanistically an esterification as described in the previous section.

A patent describes the acylation of 2-substituted naphthalenes using hydrogen fluoride (B91410) as both a catalyst and solvent, which can drive the reaction to completion at temperatures between 40°C and 100°C. google.com

Table 2: Regioselectivity in the Friedel-Crafts Acetylation of Naphthalene

| Solvent | Catalyst | Temperature (°C) | α/β Isomer Ratio | Reference |

|---|---|---|---|---|

| 1,2-Dichloroethane | AlCl₃ | 25 | Varies with time (Initial ~4-5) | |

| Methylene (B1212753) Chloride | AlCl₃ | 35 | Almost exclusively α | myttex.net |

This table summarizes findings on how reaction conditions affect the site of acylation on the naphthalene ring.

Approaches for Incorporating the Hexadecyl Moiety

The introduction of the long, 16-carbon alkyl chain is a critical step in the synthesis. This can be achieved using either a long-chain alcohol or a derivative of a long-chain fatty acid.

An alternative synthetic route involves the esterification of naphthalen-1-ylacetic acid with 1-hexadecanol (B1195841) (cetyl alcohol). This approach mirrors the classic Fischer esterification, where the acid and alcohol are refluxed with a strong acid catalyst. The synthesis of various long-chain fatty acid esters from 1-hexadecanol has been demonstrated, showing that these reactions proceed effectively to create phase-change materials for thermal energy storage. researchgate.net These esterifications can often be performed in the absence of a catalyst under vacuum conditions at elevated temperatures. researchgate.net

Enzymatic methods also present a viable "green" alternative. Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), are highly effective for catalyzing esterification reactions involving long-chain alcohols. nih.gov These reactions are performed under mild conditions and often exhibit high selectivity, minimizing byproduct formation. Transesterification, using a simple acetate (B1210297) like vinyl acetate to acylate a long-chain alcohol, is another enzyme-catalyzed possibility. researchgate.net

Using a derivative of hexadecanoic acid (palmitic acid) is a highly effective method for introducing the hexadecyl group. Palmitic acid is a readily available C16 fatty acid. It can be converted into more reactive derivatives such as hexadecanoyl chloride (palmitoyl chloride) or hexadecanoic anhydride.

Reacting 1-naphthol with hexadecanoyl chloride in the presence of a non-nucleophilic base is a standard and high-yielding procedure for forming the ester bond. This Schotten-Baumann-type reaction is often preferred for its mild conditions and rapid reaction rates. The resulting product is hexadecyl naphthalen-1-yl ester, also known as 1-naphthyl palmitate. The chemical properties and identification of esters containing the hexadecyl group, such as hexadecyl hexadecanoate (B85987), are well-documented. nist.govnist.gov

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound to improve yield, reduce reaction times, and enhance scalability.

One such approach is the use of combinatorial synthesis methodologies, which allow for the rapid production of a library of related compounds. A recently developed two-step, chromatography-free synthesis for galloyl amidoamine lipids could be adapted for ester synthesis. acs.org This method involves the direct reaction of a methyl ester with an amine, catalyzed by a strong base, and could potentially be modified for the reaction between a naphthalene-based methyl ester and a long-chain alcohol. acs.org

Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times for esterification from hours to minutes, often with improved yields compared to conventional heating. Electrophilic cyclization of specifically designed alkynes can also be used to construct substituted naphthalene systems under mild conditions, offering a route to complex naphthalene derivatives that could then be esterified. nih.gov

Finally, enzyme-catalyzed transesterification using vinyl esters as acyl donors represents an advanced and irreversible method for synthesis. researchgate.net The reaction of 1-naphthol with vinyl hexadecanoate, catalyzed by a lipase, would produce the target ester and vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction to completion. This avoids the equilibrium limitations of traditional esterification. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Naphthol |

| Hexadecanoic acid (Palmitic acid) |

| Hexadecanoyl chloride (Palmitoyl chloride) |

| Pyridine |

| Triethylamine |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Aluminum chloride |

| Naphthalene |

| 1-Acetylnaphthalene |

| 2-Acetylnaphthalene |

| Naphthalen-1-ylacetic acid |

| 1-Hexadecanol (Cetyl alcohol) |

| Candida antarctica lipase |

| Vinyl acetate |

| Hexadecyl hexadecanoate |

| Vinyl hexadecanoate |

Olefin Metathesis Approaches in Related Long-Chain Acetates

Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds by rearranging alkene fragments. wikipedia.org This strategy is particularly useful for modifying long-chain fatty acids and their derivatives, which can serve as precursors to long-chain acetates. ias.ac.in The mechanism, proposed by Hérisson and Chauvin, involves the reaction of an alkene with a transition metal alkylidene catalyst to form a metallacyclobutane intermediate. wikipedia.orgias.ac.in This intermediate can then rearrange to yield new alkene products.

Cross-metathesis between unsaturated fatty acid esters and short alkenes, like ethylene (B1197577) (a process known as ethenolysis), can produce valuable bifunctional molecules. researchgate.net For instance, the cross-metathesis of methyl oleate (B1233923) with ethylene yields methyl 9-decenoate, a terminal alkene. researchgate.net Similarly, self-metathesis of unsaturated fatty acid esters can produce long-chain unsaturated diesters, which are valuable intermediates for various oleochemicals. ias.ac.in These reactions provide a versatile route to tailor the chain length and functionality of aliphatic precursors required for synthesizing complex esters.

Table 1: Examples of Olefin Metathesis for Long-Chain Ester Synthesis

| Reaction Type | Reactants | Catalyst Type | Key Product(s) | Industrial Application | Reference |

|---|---|---|---|---|---|

| Ethenolysis (Cross-Metathesis) | Methyl Oleate, Ethylene | Grubbs' 2nd Generation | Methyl 9-decenoate, 1-Decene | Chemical intermediates | researchgate.net |

| Self-Metathesis | Unsaturated Fatty Acid Esters | Tungsten/Molybdenum Halides | Unsaturated Diesters | Intermediates for polymers (e.g., polyesters) | ias.ac.in |

| Cross-Metathesis | Soybean Oil FAME, Alpha Olefins | Ruthenium-based | Terminal Olefins | Chemical feedstocks | researchgate.net |

| Cross-Metathesis | Unsaturated Fatty Acid Carbamates, Methyl Acrylate | Not Specified | AB-type monomers | Renewable polyamides and polyesters | rsc.org |

Cross-Coupling Reactions for Naphthalene Derivatives

The synthesis of substituted naphthalenes is crucial for creating the aromatic portion of the target molecule. Metal-catalyzed cross-coupling reactions are a primary tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. thieme-connect.com Various strategies have been developed, utilizing catalysts based on palladium, copper, zinc, rhodium, and other transition metals. thieme-connect.com

One prominent example is the Suzuki cross-coupling reaction, which has been used to install aryl substituents onto halogenated naphthalene diimides. rsc.org Other methods include dehydrogenative cross-coupling reactions, which can form C-C bonds directly. researchgate.net For instance, an electrosynthetic, metal-free method has been developed for the direct dehydrogenative coupling of phenols, showcasing a greener alternative to traditional metal catalysis. researchgate.net These diverse methods allow for the precise functionalization of the naphthalene core, which can then be elaborated into the final ester product. nih.govacs.org

Solvent-Free Synthesis Pathways for Acetate Analogues

In line with the principles of green chemistry, solvent-free synthesis methods for esters have gained significant attention. These reactions minimize waste by eliminating the need for organic solvents, which are often toxic and difficult to recover. nih.gov One successful approach involves lipase-catalyzed esterification. Lipases are enzymes that can efficiently catalyze ester formation under mild, solvent-free conditions, where one of the reactants itself can act as the solvent. nih.gov For example, immobilized Rhizopus oryzae lipase has been used for the synthesis of octyl acetate, achieving a 92.35% molar conversion in 12 hours. nih.gov

Another approach utilizes solid-supported catalysts, such as iron oxide nanoparticles on a silica (B1680970) support (FeNP@SBA-15). nih.gov This system has been shown to be effective for the esterification of various carboxylic acids and alcohols under solvent-free reflux conditions, with the catalyst being easily recoverable and reusable for multiple cycles without significant loss of activity. nih.gov Deep eutectic solvents (DES) have also been employed as recyclable catalysts for the solvent-free synthesis of wax esters from oleic acid, achieving over 96% conversion under mild conditions. researchgate.net

Table 2: Comparison of Solvent-Free Esterification Methods

| Catalyst System | Ester Synthesized | Reaction Conditions | Yield/Conversion | Key Advantage | Reference |

|---|---|---|---|---|---|

| Immobilized Rhizopus oryzae Lipase | Octyl acetate | Solvent-free, 12 h | 92.35% Conversion | Biocatalytic, mild conditions | nih.gov |

| Candida antarctica Lipase-B (CALB) | Isoamyl acetate | Solvent-free, 40°C, 150 rpm, 6 h | Not specified | Enzymatic, environmentally friendly | researchgate.net |

| Iron Oxide Nanoparticles (FeNP@SBA-15) | Methylbenzoate | 0.1 mol% catalyst, methanol (B129727) reflux, 6 h | Quantitative Yield | Heterogeneous, reusable catalyst | nih.gov |

| Triphenylphosphine-sulfur trioxide adduct | Long chain esters | 0.83 mmol% catalyst, 110°C, 2 h | 72-99% Yield | Short reaction time, high efficiency | researchgate.net |

| Acidic Deep Eutectic Solvent (DES) | Oleic acid-based wax esters | 5% catalyst, 70°C, 3 h | 99.1% Conversion | Recyclable catalyst, mild conditions | researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound would likely proceed via the esterification of a long-chain alcohol (e.g., 1-hexadecanol) with a naphthalenic acid derivative (e.g., naphthalen-1-ylacetic acid). Optimizing the reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that influence the outcome of esterification reactions include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netresearchgate.net

Studies on the esterification of long-chain fatty acids and alcohols have shown that various catalysts can be effective. acs.org For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been demonstrated to be a highly active catalyst for producing esters from C10–C18 fatty acids and alcohols, with quantitative yields achieved using a substrate-to-catalyst ratio of 200:1 over 6 hours in refluxing mesitylene. acs.org A factorial design analysis of the esterification of lauric acid with ethanol (B145695) identified temperature and the presence of water as the most significant factors affecting reaction conversion. angolaonline.net For a solventless system, a study on the synthesis of long-chain esters found that using a triphenylphosphine-sulfur trioxide adduct as a catalyst at 110 °C could lead to excellent conversions within a short time frame of 2 hours. researchgate.net Mathematical models can also be employed to predict reaction outcomes and fine-tune conditions for optimal ester formation. sparkl.me

Table 3: Parameters for Optimizing Long-Chain Ester Synthesis

| Parameter | Effect on Reaction | Typical Optimized Condition/Range | Reference |

|---|---|---|---|

| Temperature | Increases reaction rate, but can lead to side reactions if too high. | 70°C - 110°C | researchgate.netresearchgate.netangolaonline.net |

| Catalyst Concentration | Higher concentration generally increases rate, but can complicate purification. | 0.1 mol% to 5% (w/w) | nih.govresearchgate.netacs.org |

| Reactant Molar Ratio (Acid:Alcohol) | Using an excess of one reactant can shift the equilibrium towards the product. | 1:1 to 1.3:1 | researchgate.netresearchgate.net |

| Reaction Time | Needs to be sufficient for equilibrium to be reached. | 2 - 12 hours | nih.govresearchgate.net |

| Water Removal/Presence | Water is a byproduct; its removal drives the reaction forward. Its presence can significantly lower conversion. | Azeotropic distillation or use of molecular sieves. | angolaonline.netorganic-chemistry.org |

Stereoselective Synthesis Considerations for Related Chiral Acetates

When the alcohol or acid portion of an ester contains a chiral center, stereoselective synthesis becomes a critical consideration to produce a single, desired stereoisomer. The synthesis of chiral acetates, particularly those with a single stereocenter, presents a significant challenge. wiley-vch.de This is because the groups flanking the carbonyl are often sterically similar, making it difficult to achieve high levels of stereocontrol. wiley-vch.de

Various advanced methodologies have been developed to address this challenge. These include Lewis-acid-mediated additions of enolsilanes to aldehydes (the Mukaiyama aldol (B89426) reaction) and transformations using boron, titanium(IV), or tin(II) enolates. wiley-vch.de More recently, catalytic asymmetric methods have shown great promise. For example, iridium-tol-BINAP-catalyzed reductive couplings of allylic acetates to ketones have been used to create chiral α-stereogenic oxetanols and azetidinols with high enantioselectivity. nih.gov Biocatalysis, using microorganisms or isolated enzymes, also offers a powerful route for regio- and stereoselective reactions under mild, environmentally friendly conditions. mdpi.com The development of synergistic dual-catalytic systems, such as a nickel/copper system, has enabled the synthesis of complex chiral molecules with exceptional control over multiple stereocenters. acs.org

Advanced Spectroscopic Elucidation of Hexadecyl Naphthalen 1 Ylacetate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete map of proton and carbon environments and their connectivity can be established.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 4-hexadecylnaphthalen-1-yl acetate (B1210297) reveals distinct signals corresponding to the aromatic, acetate, and aliphatic protons within the molecule.

Aromatic Region: The naphthalene (B1677914) ring system, being substituted at the 1 and 4 positions, gives rise to a complex pattern for the six remaining aromatic protons. These protons are expected to appear in the range of δ 7.20-8.20 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the acetate and hexadecyl substituents.

Acetate Region: A sharp singlet corresponding to the three protons of the acetate methyl group (-OCOCH₃) is predicted. This signal is typically observed in the δ 2.3-2.5 ppm region, slightly downfield due to the influence of the adjacent carbonyl group.

Aliphatic Region: The hexadecyl chain presents several characteristic signals. The methylene (B1212753) protons (Ar-CH₂-) directly attached to the naphthalene ring are expected to produce a triplet around δ 2.8-3.1 ppm. The extensive chain of fourteen methylene groups (-(CH₂)₁₄-) forms a large, broad multiplet centered around δ 1.2-1.6 ppm. The terminal methyl group (-CH₃) of the long alkyl chain appears as a triplet at approximately δ 0.8-0.9 ppm, which is characteristic for the end of an aliphatic chain. chemicalbook.comaocs.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-Hexadecylnaphthalen-1-yl acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (Naphthalene) | 7.20 - 8.20 | Multiplet |

| Acetate CH₃ | 2.3 - 2.5 | Singlet |

| Ar-CH₂- (Hexadecyl) | 2.8 - 3.1 | Triplet |

| -(CH₂)₁₄- (Hexadecyl) | 1.2 - 1.6 | Multiplet |

| Terminal CH₃ (Hexadecyl) | 0.8 - 0.9 | Triplet |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For 4-hexadecylnaphthalen-1-yl acetate, with a molecular formula of C₂₈H₄₂O₂, a total of 28 carbon signals are expected, although some overlap in the aliphatic region is possible.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to show a signal in the downfield region of the spectrum, typically around δ 169.0-171.0 ppm. nih.gov

Aromatic Carbons: The ten carbons of the naphthalene ring will produce signals between δ 115.0 and 150.0 ppm. The carbons bearing substituents (C1 and C4) and the other quaternary carbons (C4a, C8a) will have distinct chemical shifts compared to the protonated carbons. nih.govrsc.org

Acetate Carbon: The methyl carbon of the acetate group is predicted to appear at approximately δ 21.0 ppm. rsc.org

Aliphatic Carbons: The sixteen carbons of the hexadecyl chain will resonate in the upfield region of the spectrum. Key signals include the benzylic methylene carbon (Ar-CH₂) around δ 30-35 ppm, a series of peaks for the long methylene chain between δ 22.0 and 32.0 ppm, and the terminal methyl carbon at approximately δ 14.0 ppm. chemicalbook.comt3db.caspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-Hexadecylnaphthalen-1-yl acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 169.0 - 171.0 |

| Aromatic C (Naphthalene) | 115.0 - 150.0 |

| Acetate CH₃ | ~21.0 |

| Ar-CH₂- (Hexadecyl) | 30.0 - 35.0 |

| -(CH₂)₁₄- (Hexadecyl) | 22.0 - 32.0 |

| Terminal CH₃ (Hexadecyl) | ~14.0 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 4-hexadecylnaphthalen-1-yl acetate, COSY spectra would show correlations between adjacent protons on the naphthalene ring, helping to assign their specific positions. It would also confirm the connectivity within the hexadecyl chain, showing correlations between the Ar-CH₂- protons and the adjacent methylene group, and so on down the chain to the terminal methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the acetate methyl proton singlet to the acetate methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key correlations would include:

A correlation from the acetate methyl protons (at ~δ 2.4 ppm) to the ester carbonyl carbon (at ~δ 170 ppm).

Correlations from the benzylic methylene protons (Ar-CH₂-) to the aromatic carbons C3, C4, and C4a.

Correlations from the naphthalene ring protons to various carbons within the aromatic system, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-hexadecylnaphthalen-1-yl acetate is expected to display several characteristic absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted. For an aryl acetate, this band typically appears at a relatively high wavenumber, in the range of 1760-1770 cm⁻¹. orgchemboulder.com

C-O Stretches: The ester linkage also gives rise to two C-O stretching vibrations. These are expected as strong bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch). libretexts.orgquimicaorganica.org

C-H Stretches: The spectrum will show distinct C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the long hexadecyl chain will be prominent just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretches: The presence of the naphthalene ring will be confirmed by several medium-to-weak absorption bands in the 1500-1600 cm⁻¹ region. udel.edu

Table 3: Predicted IR Absorption Bands for 4-Hexadecylnaphthalen-1-yl acetate

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Ester (Aryl Acetate) | 1760 - 1770 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1200 - 1250 & 1000-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The molecular formula for 4-hexadecylnaphthalen-1-yl acetate is C₂₈H₄₂O₂. The nominal molecular weight is 426 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 426.

The fragmentation pattern is highly diagnostic:

A characteristic fragmentation for aryl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would produce a prominent peak at m/z = 384, corresponding to the 4-hexadecylnaphthalen-1-ol radical cation. miamioh.edu

Cleavage of the alkyl chain is also expected. Benzylic cleavage, which is the loss of a C₁₅H₃₁ radical from the hexadecyl chain, would result in a fragment at m/z = 215.

Another significant fragmentation pathway for long-chain esters involves cleavage at the ester bond, which could lead to an acylium ion [CH₃CO]⁺ at m/z = 43. libretexts.orgwhitman.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. For the molecular ion of 4-hexadecylnaphthalen-1-yl acetate, the exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Molecular Formula: C₂₈H₄₂O₂

Calculated Exact Mass: 426.3185 g/mol

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide definitive confirmation of the compound's elemental composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Naphthalene Moiety

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. In the case of hexadecyl naphthalen-1-ylacetate, the chromophore responsible for UV absorption is the naphthalene moiety. The electronic spectrum of naphthalene and its derivatives is characterized by transitions between π molecular orbitals (π→π* transitions).

The UV-Vis absorption spectrum of naphthalene typically displays two distinct bands in the near-ultraviolet region, designated as the ¹Lₐ and ¹Lₑ bands according to Platt's notation. researchgate.net The ¹Lₑ band, appearing at shorter wavelengths (higher energy), is generally more intense than the ¹Lₐ band, which is observed at longer wavelengths (lower energy). researchgate.net The electronic transition dipole moments for these two excitations are oriented perpendicularly to each other. researchgate.net

In derivatives of naphthalene, such as 1-substituted naphthalenes, the position and intensity of these absorption bands can be influenced by the nature of the substituent. For instance, the absorption spectrum of 1-naphthyl acetate, a closely related compound, shows a spectrum similar to naphthalene but is broader and shifted to longer wavelengths. researchgate.net This shift, known as a bathochromic or red shift, is a common effect of substitution on the naphthalene ring. researchgate.net The absorption of 1-naphthyl acetate has been identified in the regions of 200–240 nm, 240–300 nm, and 300–350 nm, all corresponding to π→π* transitions. researchgate.net

The presence of the hexadecyl acetate group in this compound is expected to have a similar, albeit potentially more pronounced, effect on the electronic transitions of the naphthalene core. The long alkyl chain, while not a chromophore itself, can influence the molecular environment and, consequently, the electronic structure.

Detailed analysis of the UV-Vis spectrum of this compound would allow for the precise determination of its absorption maxima (λmax), which provides valuable information about the electronic energy levels of the molecule.

| Compound | Transition | Approximate Wavelength Range (nm) | Reference |

| Naphthalene | ¹Lₐ | 300 - 350 | researchgate.netresearchgate.net |

| Naphthalene | ¹Lₑ | 250 - 300 | researchgate.net |

| 1-Naphthyl Acetate | π→π | 300 - 350 | researchgate.net |

| 1-Naphthyl Acetate | π→π | 240 - 300 | researchgate.net |

| 1-Naphthyl Acetate | π→π* | 200 - 240 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. mdpi.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. mdpi.com

For naphthalene derivatives, X-ray crystallography has been instrumental in understanding their solid-state structures. mdpi.comroyalsocietypublishing.orgtandfonline.comresearchgate.net Studies on various substituted naphthalenes have revealed how different functional groups influence the crystal packing and intermolecular interactions. mdpi.comroyalsocietypublishing.org For a molecule like this compound, X-ray crystallography would not only confirm the connectivity of the atoms but also elucidate the conformation of the flexible hexadecyl chain and the orientation of the naphthalene ring.

A typical X-ray crystallographic analysis would yield a set of crystallographic data, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the coordinates of each atom in the asymmetric unit. While specific crystallographic data for this compound is not publicly available, the general methodology would be applicable. The data collection is often performed at low temperatures to minimize thermal vibrations and improve the quality of the diffraction data. mdpi.com

The resulting structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

| Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the crystal lattice. mdpi.com |

| Space Group | A mathematical description of the symmetry operations present in the crystal. mdpi.com |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). royalsocietypublishing.org |

| Z | The number of molecules per unit cell. royalsocietypublishing.org |

| Bond Lengths | The distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Computational and Theoretical Studies of Hexadecyl Naphthalen 1 Ylacetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivityrsc.orgbohrium.comresearchgate.netnih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov DFT methods are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying large molecules like hexadecyl naphthalen-1-ylacetate. nih.gov These calculations solve for the electron density of a system to determine its energy and other electronic properties. nih.gov

For this compound, DFT calculations can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for further analysis of the molecule's electronic characteristics. Theoretical investigations into naphthalene (B1677914) and its derivatives have demonstrated the utility of DFT in understanding their structural and electronic properties. bohrium.comresearchgate.netubc.ca The introduction of substituents to the naphthalene core can significantly alter these properties, and DFT provides a framework for quantifying these changes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which is characteristic of aromatic compounds. The LUMO is also anticipated to be distributed over the naphthalene moiety. The long hexadecyl chain, being a saturated alkyl group, is less likely to contribute significantly to the frontier orbitals. The energy of these orbitals and their gap can be precisely calculated using DFT methods.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. youtube.comavogadro.cclibretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule and color-coding the results. libretexts.org Regions of negative potential, typically colored red, indicate an abundance of electrons and are prone to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent neutral or weakly interacting areas. researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atoms of the ester group as regions of high electron density (red). The aromatic naphthalene ring would also exhibit negative potential above and below the plane of the rings due to the delocalized π-electrons. The hydrogen atoms of the long alkyl chain and the naphthalene ring would show positive potential (blue). This visualization is invaluable for understanding how the molecule will interact with other polar molecules and for identifying potential sites for intermolecular interactions. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsrsc.orgavogadro.cc

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's conformational flexibility and its interactions with its environment.

For a molecule with a long and flexible chain like this compound, conformational analysis is crucial. The hexadecyl chain can adopt a multitude of conformations, and MD simulations can explore the potential energy surface to identify the most probable and energetically favorable shapes. These simulations can also shed light on intermolecular interactions, such as how multiple molecules of this compound might pack together in a condensed phase. This is particularly important for understanding the bulk properties of the material.

Spectroscopic Property Prediction and Correlation with Experimental Datarsc.orgresearchgate.net

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax). These transitions in naphthalene derivatives are typically π → π* transitions within the aromatic system. bohrium.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the ester group, the C-H stretches of the alkyl chain, and the characteristic vibrations of the naphthalene ring. nih.gov A study on a related naphthalene derivative, 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, demonstrated good agreement between theoretically calculated vibrational wavenumbers and experimental FT-IR and FT-Raman spectra. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value | Experimental Value |

| UV-Vis λmax (nm) | 285 | 288 |

| IR C=O Stretch (cm⁻¹) | 1730 | 1735 |

| IR C-H Stretch (Alkyl) (cm⁻¹) | 2920 | 2925 |

| IR C-H Stretch (Aromatic) (cm⁻¹) | 3050 | 3055 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Property Relationship Modeling via Theoretical Approaches

Structure-Property Relationship (SPR) modeling aims to establish a mathematical connection between the molecular structure and its macroscopic properties. Theoretical approaches play a vital role in developing these models by providing a wide range of molecular descriptors. These descriptors, derived from computational calculations, quantify various aspects of the molecule's size, shape, and electronic structure.

For this compound, descriptors such as the HOMO-LUMO gap, dipole moment, polarizability, and molecular surface area can be calculated. These can then be correlated with physical properties like boiling point, viscosity, and solubility through statistical methods like Quantitative Structure-Property Relationship (QSPR) modeling. Such models are valuable for predicting the properties of new, related compounds without the need for synthesis and experimental measurement, thereby accelerating the design of materials with desired characteristics.

Chemical Reactivity and Mechanistic Investigations of Hexadecyl Naphthalen 1 Ylacetate

Ester Hydrolysis Mechanisms (e.g., Acid- or Base-Catalyzed)

The hydrolysis of the ester linkage in hexadecyl naphthalen-1-ylacetate is a fundamental reaction, leading to the formation of naphthalen-1-ol and hexadecanoic acid or its corresponding salt. chemguide.co.uklibretexts.org This process can be catalyzed by either acids or bases, each proceeding through a distinct mechanism. chemguide.co.ukbyjus.com

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the hydrolysis of this compound is a reversible process. byjus.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. libretexts.orgchemistnotes.com Subsequent proton transfer and elimination of naphthalen-1-ol yield hexadecanoic acid. Due to the reversible nature of the reaction, using a large excess of water can shift the equilibrium towards the products. chemguide.co.uklibretexts.org

The general steps for acid-catalyzed hydrolysis (AAC2 mechanism) are as follows:

Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst. libretexts.org

Nucleophilic attack by water: The activated carbonyl carbon is attacked by a water molecule. libretexts.org

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (naphthalen-1-ol).

Elimination of the leaving group: The protonated leaving group departs.

Deprotonation: The catalyst is regenerated, yielding the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. byjus.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then collapses to form hexadecanoic acid and the naphthalen-1-oxide anion. The naphthalen-1-oxide anion is then protonated by the carboxylic acid to form naphthalen-1-ol and the hexadecanoate (B85987) salt. This final acid-base step drives the reaction to completion. masterorganicchemistry.com

The steps for base-catalyzed hydrolysis (BAC2 mechanism) are:

Nucleophilic attack by hydroxide ion: The hydroxide ion directly attacks the carbonyl carbon. byjus.com

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed. byjus.com

Elimination of the leaving group: The alkoxide (naphthalen-1-oxide) is eliminated.

Acid-base reaction: The alkoxide deprotonates the newly formed carboxylic acid, leading to the final products. masterorganicchemistry.com

| Reaction Type | Catalyst | Key Features | Products |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible, requires excess water for completion. chemguide.co.uklibretexts.org | Naphthalen-1-ol and Hexadecanoic Acid |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Irreversible, goes to completion. libretexts.orgmasterorganicchemistry.com | Naphthalen-1-ol and Sodium Hexadecanoate |

Photolytic Degradation Pathways of Naphthalene (B1677914) Moieties

The naphthalene moiety in this compound is susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. ekb.eg The delocalized π-electron system of naphthalene absorbs UV light, leading to the formation of electronically excited states that can undergo various chemical reactions. ekb.eg The primary mechanism of photodegradation often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals, which can then attack the aromatic ring. researchgate.net

Studies on the photocatalytic degradation of naphthalene have shown that the process typically leads to the formation of hydroxylated intermediates. researchgate.net In the case of this compound, this would likely result in the formation of various hydroxylated naphthalene derivatives. These intermediates are more susceptible to further oxidation and ring-opening reactions, ultimately leading to the formation of smaller, more volatile organic compounds and, in some cases, complete mineralization to carbon dioxide and water. researchgate.net

Potential photolytic degradation pathways include:

Hydroxylation: Addition of hydroxyl radicals to the naphthalene ring to form naphthols and diols.

Ring Cleavage: Opening of the aromatic ring to form dicarboxylic acids and other smaller organic molecules.

Photooxidation: Reaction with other reactive oxygen species leading to a variety of oxidation products.

Research on the photodegradation of naphthalene-derived secondary organic aerosols has identified the formation of shorter-chain oligomers and the release of volatile products like formic acid and formaldehyde. rsc.orgresearchgate.net This suggests that the degradation of the naphthalene moiety can lead to the fragmentation of the molecule. rsc.org

| Degradation Pathway | Initiator | Key Intermediates | Final Products |

| Photocatalytic Oxidation | UV light, Photocatalyst (e.g., TiO₂) | Hydroxylated naphthalenes, Naphthoquinones | Phthalic acid, Smaller organic acids, CO₂, H₂O |

| Direct Photolysis | UV light | Excited state naphthalene | Isomerization products, Dimerization products |

Reactions Involving the Long Alkyl Chain (e.g., Oxidation)

The hexadecyl chain of this compound is a long, saturated hydrocarbon chain and is generally less reactive than the ester or naphthalene parts of the molecule. However, under certain conditions, it can undergo oxidation reactions. These reactions are typically initiated by radical species and can lead to a variety of products depending on the reaction conditions.

Autoxidation: In the presence of oxygen, particularly at elevated temperatures or in the presence of initiators, the alkyl chain can undergo autoxidation. This is a free-radical chain reaction that involves the formation of hydroperoxides. The general steps are:

Initiation: Formation of an alkyl radical.

Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another alkyl chain to form a hydroperoxide and a new alkyl radical.

Termination: Combination of two radical species.

The hydroperoxides formed can then decompose to form a variety of other oxygenated products, including alcohols, ketones, and carboxylic acids, by cleavage of the alkyl chain.

Controlled Oxidation: More controlled oxidation can be achieved using specific reagents to target certain positions on the alkyl chain. However, due to the unactivated nature of the saturated hydrocarbon chain, achieving high selectivity can be challenging.

| Reaction Type | Reagents/Conditions | Primary Products |

| Autoxidation | O₂, heat, light, metal catalysts | Hydroperoxides, Alcohols, Ketones, Carboxylic acids |

| Biological Oxidation | Enzymes (e.g., Cytochrome P450) | Hydroxylated derivatives |

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the detailed mechanisms of the reactions of this compound.

Ester Hydrolysis:

Transition States: The rate-determining step in these reactions is typically the formation or breakdown of the tetrahedral intermediate. The transition states will involve the partial formation or breaking of bonds to the carbonyl carbon.

Photolytic Degradation:

Excited States: Upon absorption of UV light, the naphthalene moiety is promoted to an excited singlet or triplet state. These excited states are the initial reactive intermediates.

Radical Cations and Anions: In the presence of electron acceptors or donors, electron transfer can occur from the excited naphthalene, leading to the formation of a naphthalene radical cation or anion. These are highly reactive species that can initiate further reactions.

Naphthalenonium Ion: In electrophilic aromatic substitution-type reactions on the naphthalene ring, a key intermediate is the naphthalenonium ion, a resonance-stabilized carbocation. youtube.comyoutube.com The stability of this intermediate determines the position of substitution on the naphthalene ring. youtube.com

Alkyl Chain Oxidation:

Alkyl and Peroxyl Radicals: The key intermediates in the free-radical oxidation of the alkyl chain are alkyl radicals (R•) and peroxyl radicals (ROO•). The relative stability of secondary versus primary radicals will influence the position of oxidation along the chain.

Computational studies, such as those using transition state theory, can provide valuable insights into the energies and structures of these transient species, helping to elucidate the reaction pathways. nih.gov

| Reaction | Key Intermediates | Key Transition States |

| Ester Hydrolysis | Tetrahedral adduct byjus.commasterorganicchemistry.com | Formation/breakdown of the tetrahedral intermediate |

| Photolytic Degradation | Excited naphthalene, Radical ions, Naphthalenonium ion youtube.comyoutube.com | Excited state geometries, Structures along the radical reaction coordinate |

| Alkyl Chain Oxidation | Alkyl radicals, Peroxyl radicals | Hydrogen abstraction transition state |

Exploration of Hexadecyl Naphthalen 1 Ylacetate Derivatives and Analogues

Synthesis and Characterization of Structural Isomers and Homologues

The synthesis of hexadecyl naphthalen-1-ylacetate and its related isomers and homologues involves multi-step synthetic pathways, primarily combining Friedel-Crafts alkylation or acylation with subsequent esterification.

Synthesis: A common synthetic route to the parent compound, this compound, first involves the attachment of the C16 chain to the naphthalene (B1677914) core. This can be achieved via Friedel-Crafts alkylation of naphthalene with 1-hexadecene (B165127) or 1-chlorohexadecane, although this method can lead to a mixture of isomers and polyalkylation products. A more controlled approach is the Friedel-Crafts acylation of naphthalene with hexadecanoyl chloride to form 1-hexadecanoylnaphthalene, followed by reduction of the ketone to yield 1-hexadecylnaphthalene (B13937512).

The resulting 1-hexadecylnaphthalene is then hydroxylated to form 1-hexadecylnaphthalen-x-ol. A plausible, though not explicitly documented, route would involve sulfonation at a specific position followed by alkali fusion. The final step is the esterification of the resulting naphthol. For instance, β-naphthyl acetate (B1210297) is prepared through the acetylation of β-naphthol using acetic anhydride (B1165640) in an alkaline medium. praxilabs.com Similarly, hexadecyl naphthalen-1-ol can be esterified with acetic anhydride or acetyl chloride to yield this compound. praxilabs.com Enzymatic methods, using lipases such as those from Candida antarctica, have also proven effective for the synthesis of similar esters like (Z)-3-hexen-1-yl acetate, offering high yields and specificity under mild conditions. nih.gov

Isomers and Homologues: Structural isomers can be synthesized by starting with different isomers of naphthol or by controlling the position of alkylation on the naphthalene ring. For example, using 2-naphthol (B1666908) as a starting material would lead to hexadecyl naphthalen-2-ylacetate. Traditional Friedel-Crafts reactions on naphthalene tend to favor substitution at the 1-position (alpha position), but reaction conditions (e.g., solvent choice) can sometimes be tuned to favor the 2-position (beta position). nih.gov

Homologues, which differ in the length of the alkyl chain, can be synthesized by using the appropriate acyl chloride (e.g., dodecanoyl chloride for a C12 homologue) in the initial acylation step.

Characterization: The characterization of these compounds relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the carbon skeleton and the position of substituents on the naphthalene ring and alkyl chain.

Infrared (IR) spectroscopy is employed to identify key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

Mass Spectrometry (MS) determines the molecular weight and provides fragmentation patterns that help confirm the structure.

Thermal Gravimetric Analysis (TGA) can be used to assess the thermal stability of these derivatives. nih.govresearchgate.net

UV-Vis spectroscopy and cyclic voltammetry are used to characterize the electronic properties and redox behavior of the naphthalene core. nih.govresearchgate.net

Naphthalene Ring Substitutions and their Electronic Effects

Substituting the hydrogen atoms on the naphthalene ring of this compound with various functional groups profoundly alters the molecule's electronic distribution, which in turn affects its reactivity and physical properties. The influence of these substituents can be quantified and predicted using linear free-energy relationships, such as the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound. libretexts.orgpharmacy180.com The substituent constant (σ) reflects the electronic effect of a substituent (meta or para), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. wikipedia.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are powerful EWGs. They decrease the electron density of the naphthalene ring through inductive (-I) and/or resonance (-R) effects. This makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic attack. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) are strong EDGs. They increase the electron density of the ring, primarily through a resonance (+R) effect, making the ring more reactive towards electrophiles. nih.gov

Studies on substituted naphthalene systems have shown that the Hammett equation can be applied with high precision, although different ρ values may be obtained for different substituent positions relative to the reaction center. researchgate.net The sensitivity to substituent effects can be enhanced by the presence of other strongly withdrawing groups, such as in poly(CF₃)-substituted naphthalenes. nih.gov

Table 1: Hammett Substituent Constants (σ) for Selected Groups This table provides a general indication of the electronic effects of various substituents. The exact values can vary slightly depending on the specific reaction and conditions.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong EDG |

| -OH | +0.12 | -0.37 | Strong EDG |

| -OCH₃ | +0.12 | -0.27 | Strong EDG |

| -CH₃ | -0.07 | -0.17 | Weak EDG |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak EWG |

| -Cl | +0.37 | +0.23 | Moderate EWG |

| -Br | +0.39 | +0.23 | Moderate EWG |

| -CHO | +0.36 | +0.42 | Strong EWG |

| -CN | +0.56 | +0.66 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Very Strong EWG |

| -CF₃ | +0.43 | +0.54 | Strong EWG |

| Data compiled from various sources for benzene (B151609) systems, which serve as a strong analogue for naphthalene systems. libretexts.orgnih.gov |

Modifications to the Hexadecyl Chain (e.g., Saturation, Branching)

Alterations to the long alkyl chain attached to the naphthalene core primarily influence the molecule's physical properties, such as its melting point, boiling point, viscosity, and solubility. These modifications affect how the molecules pack in the solid state and their intermolecular interactions in solution.

Saturation: The standard hexadecyl chain is fully saturated. Introducing unsaturation (i.e., double or triple bonds) would lower the melting point. This is because the 'kinks' introduced by cis-double bonds disrupt the orderly packing of the alkyl chains, reducing the effectiveness of van der Waals forces. This principle is well-established in the chemistry of fatty acids and their esters.

Branching: Branching on the alkyl chain also disrupts crystal lattice packing and lowers the melting point. For example, an analogue like sec-hexadecylnaphthalene, where the naphthalene ring is attached to the second carbon of the hexadecyl chain, would have different physical properties compared to the linear 1-hexadecylnaphthalene. nih.govnih.gov Introducing methyl or ethyl branches along the chain would further decrease the melting and boiling points and could also affect the compound's viscosity in a liquid state.

Table 2: Predicted Effects of Hexadecyl Chain Modification on Physical Properties

| Modification | Expected Effect on Melting Point | Expected Effect on Boiling Point | Rationale |

| Unsaturation (C=C) | Decrease | Minor Change/Slight Decrease | Kinks in the chain disrupt efficient crystal packing. |

| Branching (e.g., sec-Hexadecyl) | Decrease | Decrease | Branching reduces the surface area for van der Waals interactions and disrupts packing. |

| Shorter Chain (e.g., Dodecyl) | Decrease | Decrease | Fewer carbons lead to weaker overall van der Waals forces. |

| Longer Chain (e.g., Eicosyl) | Increase | Increase | More carbons lead to stronger overall van der Waals forces. |

These modifications are synthetically accessible. Branched alkyl chains can be introduced using the appropriate branched alkyl halides or alkenes in a Friedel-Crafts alkylation reaction.

Derivatization of the Acetate Functional Group

The acetate ester functionality is a versatile handle for further chemical transformations, allowing for the creation of a wide range of derivatives with different properties.

Hydrolysis (Saponification): The most fundamental reaction is the hydrolysis of the ester back to the corresponding alcohol (hexadecyl naphthalen-1-ol) and acetate salt, typically achieved by treatment with a base like sodium hydroxide (B78521). praxilabs.com The resulting naphthol can then be used as a precursor for other derivatives.

Transesterification: The acetyl group can be exchanged for other acyl groups through transesterification. This can be acid-catalyzed or base-catalyzed, or performed using enzymatic catalysts. For example, reacting this compound with methyl benzoate (B1203000) in the presence of a catalyst could yield hexadecyl naphthalen-1-yl benzoate. Vinyl esters are often used as acyl donors in these reactions because their byproduct tautomerizes to a stable ketone or aldehyde, driving the reaction to completion. researchgate.net

Reduction: The ester group can be reduced to an alcohol. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester, yielding hexadecyl naphthalen-1-ol and ethanol (B145695).

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. This reaction typically requires heat and pressure or catalysis.

Synthesis of Analogous Functional Groups: While not a direct derivatization, related compounds can be synthesized from the naphthol precursor. For example, reacting hexadecyl naphthalen-1-ol with chloroacetic acid would yield a carboxylic acid derivative. The synthesis of (naphthalen-1-yl-selenyl)acetic acid derivatives demonstrates the replacement of the ether oxygen of the ester with other heteroatoms like selenium, opening avenues for novel analogues. nih.gov

Structure-Reactivity Relationships in Series of Derivatives

Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical or biological process. For this compound derivatives, reactivity is primarily dictated by the electronic nature of the naphthalene ring, the steric and electronic properties of the ester group, and the physicochemical influence of the long alkyl chain.

Naphthalene Ring Reactivity: As discussed in section 6.2, the reactivity of the naphthalene ring towards electrophiles or nucleophiles is strongly modulated by substituents. The rate of reactions such as nitration, halogenation, or sulfonation can be predicted based on the Hammett constants of the substituents present. For instance, the rate of oxidation of the naphthalene ring by atmospheric radicals like OH is significantly increased by the presence of an electron-donating -OH group. copernicus.orgcopernicus.org

Ester Group Reactivity: The reactivity of the acetate group itself, for example in hydrolysis, is also influenced by substituents on the naphthalene ring. Electron-withdrawing groups on the ring will make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis. Conversely, electron-donating groups will decrease the rate of hydrolysis. This effect has been quantified for the hydrolysis of substituted methyl 2-naphthoates. researchgate.net

Influence of the Alkyl Chain: The long, non-polar hexadecyl chain primarily influences reactivity through steric hindrance and by affecting the compound's solubility and partitioning behavior (hydrophobicity). In reactions occurring in heterogeneous systems or in biological contexts, the chain's length and branching can control the molecule's ability to access a reaction site, for instance by influencing its transport across cell membranes. A quantitative structure-activity relationship (QSAR) study on various naphthalene derivatives showed that the hydrophobic substituent constant (π) was a major parameter, along with electronic parameters, in determining biological response. nih.gov

By systematically modifying each part of the this compound molecule—the aromatic core, the alkyl chain, and the ester function—researchers can fine-tune its properties and develop quantitative models to predict its behavior in various chemical systems. nih.govresearchgate.net

Research on Chemical Compound "this compound" Remains Elusive

Extensive searches for the chemical compound "this compound" have yielded no specific scientific literature or research data detailing its applications in advanced materials, catalytic systems, or chemical sensing technologies.

Initial investigations into chemical databases and scientific search engines did not provide any results for the compound under the specified name. The searches retrieved information for related but distinct molecules, namely "sec-Hexadecylnaphthalene" and "naphthalen-1-yl acetate". However, information that links the hexadecyl chain with the naphthalen-1-ylacetate structure to form the specified ester is not available in the public domain of scientific research.

Consequently, this article cannot be generated as per the provided outline due to the absence of foundational research on "this compound". The requested sections on its potential role in self-assembled systems, integration into polymeric structures, use as a ligand in organometallic catalysis, function as a catalyst precursor, or its application in chemical sensing technologies cannot be addressed without available scientific evidence.

Further research would be required to synthesize and characterize "this compound" and to explore its potential applications in the chemical sciences. Without such primary research, any discussion on its properties and applications would be purely speculative and would not adhere to the required standards of scientific accuracy.

Applications of Hexadecyl Naphthalen 1 Ylacetate in Chemical Sciences

Development as a Reference Standard in Analytical Chemistry

The chemical compound Hexadecyl naphthalen-1-ylacetate is not currently established or widely recognized as a reference standard in analytical chemistry. An extensive review of scientific literature, and chemical supplier databases indicates a lack of commercially available reference standards for this specific compound.

Reference standards are highly purified compounds used to confirm the identity, purity, and concentration of a substance in an analytical sample. The development of a new reference standard is a rigorous process that involves the synthesis of the compound at a very high purity, followed by extensive characterization and validation using various analytical techniques. This process ensures the material is suitable for use in qualitative and quantitative analyses.

While analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of related compounds like naphthalene (B1677914) and its derivatives, as well as various long-chain esters, specific methods and data for this compound are not documented. osti.govshimadzu.comysu.edu The establishment of this compound as a reference standard would necessitate dedicated research to develop and validate such analytical protocols.

For a compound to be adopted as a reference standard, its synthesis, purification, and characterization must be thoroughly documented. This includes providing detailed information on its physicochemical properties. Although data for related compounds are available, specific experimental data for this compound is not present in the public domain. nist.govnih.govnih.gov

In the context of long-chain esters and naphthalene compounds, various reference materials are available for analytical purposes. caymanchem.comcaymanchem.commsscien.comindiana.edu However, this compound is not among them. The potential for its development as a reference standard would depend on a demonstrated need within the scientific or industrial community for a certified standard of this specific molecule.

Environmental Behavior and Transformation Studies of Hexadecyl Naphthalen 1 Ylacetate Non Biological

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary pathways for a compound like Hexadecyl naphthalen-1-ylacetate are photolysis and hydrolysis.

Photolysis in Aqueous and Atmospheric Environments

Photolysis, or photodegradation, is the breakdown of compounds by light. The naphthalene (B1677914) portion of the molecule is the primary site for this process.

Aqueous Environments: Naphthalene itself is susceptible to photodegradation in water. nih.govresearchgate.net Studies on naphthalene and alkylated naphthalenes show that they undergo photodegradation in water, following pseudo-first-order kinetics. nih.gov The process involves the absorption of UV radiation, leading to the formation of excited-state molecules that can then undergo various reactions, including oxidation. The main degradation products identified for naphthalene include hydroxylated compounds, alcohols, aldehydes, ketones, and quinones. nih.govresearchgate.net In seawater, the photochemical behavior of naphthalene can be influenced by dissolved organic matter, which can either inhibit degradation through light-screening or promote it through photosensitized reactions. researchgate.net For this compound, the long, non-absorbing hexadecyl chain is not expected to directly participate in the initial light absorption but may influence the molecule's orientation and aggregation in water, potentially affecting the efficiency of photolysis.

Hydrolysis Pathways in Various pH Conditions

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester linkage is the site susceptible to hydrolysis, which would yield 1-naphthaleneacetic acid and hexadecanol.

The rate of ester hydrolysis is highly dependent on pH. researchgate.netresearchgate.netnih.gov

Acidic Conditions: Under acidic conditions, the hydrolysis of esters is catalyzed by H+ ions. The reaction is reversible and typically slower than under basic conditions. researchgate.netyoutube.com

Neutral Conditions: Near pH 7, the uncatalyzed hydrolysis of many esters is slow. nih.gov However, for esters with certain neighboring functional groups, the rate can be significant. nih.gov

Basic (Alkaline) Conditions: Under basic conditions, hydrolysis (saponification) is catalyzed by hydroxide (B78521) ions (OH-) and is generally much faster and effectively irreversible. nih.gov

For this compound, the rate of hydrolysis is expected to be slowest in the neutral to slightly acidic pH range and to increase significantly as the pH becomes more alkaline. researchgate.netnih.gov The long hexadecyl chain may sterically hinder the approach of water or hydroxide ions to the ester carbonyl group, potentially slowing the reaction rate compared to smaller acetate (B1210297) esters. epa.gov However, its low water solubility might make hydrolysis at the water-sediment or water-particle interface the most relevant pathway.

Table 1: Predicted Abiotic Degradation of this compound Note: As direct experimental data is unavailable, this table presents expected behavior based on related compounds and chemical principles.

| Process | Environmental Compartment | Expected Reactivity | Influencing Factors |

|---|---|---|---|

| Photolysis | Surface Water, Atmosphere | Moderate to High (driven by naphthalene moiety) | Sunlight intensity, presence of dissolved organic matter, reaction with hydroxyl radicals. nih.govresearchgate.net |

| Hydrolysis | Water, Soil, Sediment | Low at neutral pH, increasing significantly at alkaline pH. | pH, temperature. researchgate.netnih.gov |

Sorption and Mobility in Environmental Compartments (e.g., Soil, Sediment)

Sorption is the process by which a chemical binds to particles of soil or sediment. This process significantly affects a chemical's mobility, bioavailability, and susceptibility to degradation.

For a large, hydrophobic molecule like this compound, sorption is expected to be a dominant environmental process. Its behavior can be inferred from its high molecular weight and the properties of its two main components:

Naphthalene Moiety: Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are known to sorb strongly to organic matter in soil and sediment. worldscientific.comresearchgate.netnih.gov

Hexadecyl Chain: The long C16 alkyl chain drastically reduces water solubility and increases the molecule's affinity for nonpolar phases, such as the organic carbon fraction of soil and sediment. acs.org

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of substances in soil. A high Koc value indicates a strong tendency to adsorb to soil and sediment, resulting in low mobility. Due to its structure, this compound is expected to have a very high Koc value, leading to strong sorption and limited mobility in the environment. It would likely be classified as immobile in soil. worldscientific.comresearchgate.netnih.gov

Table 2: Predicted Sorption and Mobility of this compound Note: Values are estimations based on structural properties, as direct experimental data is lacking.

| Parameter | Predicted Value/Behavior | Implication |

|---|---|---|

| Water Solubility | Very Low | Limited transport in aqueous phase. acs.org |

| Log Koc (Soil Adsorption Coefficient) | Very High | Strongly adsorbs to soil and sediment organic carbon; considered immobile. worldscientific.comresearchgate.net |

| Mobility in Soil | Low to Immobile | Unlikely to leach into groundwater. nih.gov |

Volatilization Potential from Surfaces

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. The potential for a chemical to volatilize from water or soil surfaces is governed by its vapor pressure and its Henry's Law constant.

Esters can be volatile, but volatility decreases significantly as the carbon chain length and molecular weight increase. libretexts.orgsrce.hr While naphthalene itself is considered semi-volatile, the addition of the very long hexadecyl acetate chain would dramatically lower the vapor pressure of the molecule. mun.cachemsafetypro.com Consequently, this compound is expected to have a very low vapor pressure and a low Henry's Law constant, indicating a low potential for volatilization from water or moist soil surfaces. Its strong sorption to soil and sediment would further limit any tendency to volatilize from dry surfaces.

Theoretical Models for Environmental Fate Prediction

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models and environmental fate models like the EPI Suite™ are invaluable tools for predicting the environmental behavior of chemicals. chemistryforsustainability.orgepisuite.dev These models use the chemical structure to estimate key physicochemical properties and degradation rates.

For this compound, EPI Suite™ could provide estimates for:

Log Kow (Octanol-Water Partition Coefficient): A measure of hydrophobicity. A very high value would be predicted.

Water Solubility: Expected to be very low.

Vapor Pressure & Henry's Law Constant: Expected to be very low, confirming low volatilization potential. chemistryforsustainability.org

Koc (Soil Adsorption Coefficient): A very high value would be predicted, indicating strong binding to soil. chemistryforsustainability.org

Atmospheric Half-life: Based on reaction with •OH radicals.

Hydrolysis Half-life: Providing an estimate of persistence against hydrolysis at different pH values. chemistryforsustainability.org

A Level III multimedia fugacity model, also part of EPI Suite™, could predict the ultimate environmental compartment where the chemical would predominantly reside. episuite.dev Given its properties, the model would almost certainly predict that this compound, if released to the environment, would partition primarily into soil and sediment.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of components within a mixture, enabling the isolation and individual analysis of each substance. For a compound like Hexadecyl naphthalen-1-ylacetate, both gas and liquid chromatography are pivotal.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It is particularly well-suited for determining the purity and concentration of this compound due to its high resolution and the definitive identification capabilities of mass spectrometry.